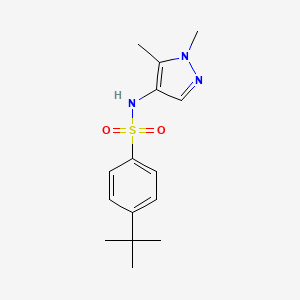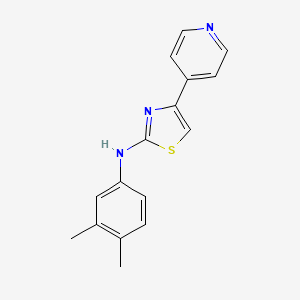![molecular formula C22H19BrN2OS B7518256 1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7518256.png)
1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme critical for cancer cell metabolism. BPTES has been shown to have potential as a cancer treatment, particularly in cancers that are dependent on glutamine metabolism.
作用机制
1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways in cancer cells. By inhibiting glutaminase, this compound reduces the availability of glutamate, leading to a decrease in cancer cell growth and proliferation. This compound has been shown to have a selective effect on cancer cells, sparing normal cells.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on cancer cell metabolism. By inhibiting glutaminase, this compound reduces the availability of glutamate, which is essential for cancer cell growth and proliferation. This leads to a decrease in cancer cell viability and an increase in apoptosis. This compound has also been shown to have an effect on cancer cell migration and invasion, which are critical processes in cancer metastasis.
实验室实验的优点和局限性
1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has several advantages for laboratory experiments. It is a small molecule inhibitor, making it easy to administer and study. This compound has also been optimized for yield and purity, making it a viable option for laboratory experiments. However, this compound has limitations in terms of its specificity for glutaminase, as it may also inhibit other enzymes. Additionally, this compound has limited solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for 1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone research. One area of interest is the development of more specific glutaminase inhibitors that can target cancer cells more selectively. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for further preclinical and clinical studies to determine the efficacy and safety of this compound as a cancer treatment.
合成方法
The synthesis of 1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone involves a series of chemical reactions starting with 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-thiol and 4-bromobenzaldehyde. The reaction proceeds through a condensation reaction and subsequent reduction to yield the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for laboratory experiments.
科学研究应用
1-(4-Bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone has been extensively studied for its potential as a cancer treatment. Glutaminase is an enzyme that plays a critical role in the metabolism of cancer cells, and this compound has been shown to inhibit glutaminase activity, leading to a decrease in cancer cell growth and proliferation. This compound has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in preclinical studies.
属性
IUPAC Name |
1-(4-bromophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2OS/c23-17-12-10-15(11-13-17)20(26)14-27-22-18-8-4-5-9-19(18)24-21(25-22)16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLAAZHNMQOLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)

![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)
![Methyl 3-({[3-(3-hydroxyquinoxalin-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B7518262.png)
